LDN193189
Overview
Description
LDN-193189 is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting activin receptor-like kinase 2 (ALK2) and activin receptor-like kinase 3 (ALK3). It has been widely used in scientific research to study BMP signaling pathways and their roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
LDN-193189 is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with specific temperature and pH controls to ensure the desired product yield .
Industrial Production Methods
While detailed industrial production methods for LDN-193189 are not widely published, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
LDN-193189 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Scientific Research Applications
LDN-193189 has a wide range of scientific research applications, including:
Chemistry: Used to study BMP signaling pathways and their roles in various chemical processes.
Biology: Employed in research on cell differentiation, particularly in stem cell biology and developmental biology.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrodysplasia ossificans progressiva and other BMP-related disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMP signaling pathways
Mechanism of Action
LDN-193189 exerts its effects by selectively inhibiting BMP type I receptors, specifically ALK2 and ALK3. The compound binds to these receptors and prevents the phosphorylation of downstream targets such as Smad1, Smad5, and Smad8. This inhibition disrupts BMP signaling pathways, leading to altered cellular responses and biological effects .
Comparison with Similar Compounds
LDN-193189 is often compared with other BMP inhibitors, such as dorsomorphin and its derivatives. While dorsomorphin also inhibits BMP signaling, LDN-193189 is more selective and potent, with higher specificity for ALK2 and ALK3. Other similar compounds include:
Dorsomorphin: A less selective BMP inhibitor with broader activity.
DMH1: Another selective BMP inhibitor with different specificity and potency.
LDN-212854: A derivative of LDN-193189 with similar inhibitory properties but different pharmacokinetic profiles.
LDN-193189’s unique selectivity and potency make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVNWNANFFLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147553 | |
Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-24-4 | |
Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LDN-193189 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LDN-193189 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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